Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH

Catalog No.
S2747946
CAS No.
118358-38-6
M.F
C32H35NO14
M. Wt
657.625
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH

CAS Number

118358-38-6

Product Name

Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid

Molecular Formula

C32H35NO14

Molecular Weight

657.625

InChI

InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26+,27+,28-,29+,31+/m0/s1

InChI Key

UGQPZVSWEMKXBN-VSZRRGAESA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C

Solubility

not available
  • Fmoc-L-Ser(β-D-Glc(Ac)4)-OH is a building block for peptides, containing a modified serine amino acid (Ser) attached to a carbohydrate unit (β-D-Glc(Ac)4) through a β-glycosidic linkage.
  • The Fmoc (Fluorenylmethoxycarbonyl) group is a protecting group used in solid-phase peptide synthesis (SPPS).

Molecular Structure Analysis

  • The key features of the molecule include:
    • L-Serine, an amino acid with a side chain containing a hydroxyl group (-OH)
    • β-D-Glucose, a carbohydrate unit with four acetate (Ac) groups attached (tetraacetyl)
    • β-glycosidic linkage between the Ser and the Glc unit.

Chemical Reactions Analysis

  • Fmoc-L-Ser(β-D-Glc(Ac)4)-OH is primarily used as a reactant in SPPS.
  • SPPS involves a series of coupling and deprotection reactions. In this context, Fmoc-L-Ser(β-D-Glc(Ac)4)-OH would be coupled to another amino acid with the Fmoc group being removed (deprotected) to allow for bond formation.

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, solubility, etc., for Fmoc-L-Ser(β-D-Glc(Ac)4)-OH is not readily available.
  • However, as a peptide building block, it is likely to be a solid at room temperature, soluble in organic solvents commonly used in SPPS, and relatively stable under acidic and basic conditions used in peptide synthesis.

Mechanism of Action (not applicable)

Fmoc-L-Ser(β-D-Glc(Ac)4)-OH itself doesn't have a known mechanism of action. It serves as a component that can be incorporated into peptides, which can then have various functionalities depending on the sequence.

  • Specific safety information on Fmoc-L-Ser(β-D-Glc(Ac)4)-OH is limited.
  • However, as with most laboratory chemicals, it is recommended to handle it with appropriate personal protective equipment (PPE) following general laboratory safety guidelines [].
  • Fmoc (Fluorenylmethyloxycarbonyl) protecting group: This group is attached to the N-terminus (amino group) of the L-serine and is commonly used in solid-phase peptide synthesis (SPPS) . Fmoc can be selectively removed under mild conditions, allowing for the controlled addition of other amino acids during peptide chain elongation.
  • β-D-glucose: This sugar molecule is essential for various biological processes and can be further modified by the presence of four acetyl groups (Ac) attached to specific hydroxyl groups.

These features make Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH valuable for several research applications, as described below:

Solid-Phase Peptide Synthesis (SPPS)

As mentioned earlier, the Fmoc group allows Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH to serve as a building block in SPPS . This technique is widely used to synthesize peptides (short chains of amino acids) with defined sequences for various research purposes, including:

  • Drug discovery: Studying the interaction of peptides with specific targets like proteins or receptors can aid in the development of new drugs .
  • Vaccine development: Synthetic peptides can mimic specific portions of pathogens, potentially inducing an immune response and contributing to vaccine development .
  • Functional studies of proteins: Researchers can synthesize peptides corresponding to specific functional domains of proteins to understand their structure and function .

Glycosylation Studies

The presence of the β-D-glucose moiety in Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH makes it useful for studying protein glycosylation, a process where sugar molecules are attached to proteins, playing crucial roles in various biological functions . Researchers can use this molecule to:

  • Investigate the role of glycosylation in protein function: By incorporating Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH into synthetic peptides, researchers can study how glycosylation affects protein folding, stability, and interaction with other molecules .
  • Develop new methods for glycopeptide synthesis: The controlled incorporation of Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH during SPPS can facilitate the development of new and efficient strategies for synthesizing complex glycopeptides relevant to biological studies .

XLogP3

2.2

Dates

Modify: 2023-08-16

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